tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Overview
Description
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C19H24BrNO2 and its molecular weight is 378.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3β (GSK-3β) and 5-lipoxygenase, which are involved in inflammatory and metabolic pathways . The interactions between This compound and these enzymes can lead to changes in their activity, potentially modulating biochemical pathways and cellular responses.
Cellular Effects
This compound: affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, This compound may impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of This compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, the binding of This compound to GSK-3β can inhibit its activity, leading to the activation of downstream signaling pathways . Additionally, this compound may interact with DNA and RNA, influencing the transcription and translation processes, thereby affecting gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to This compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of This compound .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism and detoxification . The interactions between This compound and these enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and efficacy.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of This compound within cells can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, where it can exert its effects on cellular processes . The activity and function of This compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
Properties
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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